ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the introduction of the phenyl and p-tolyl groups. The thioacetate group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar imidazole ring, with the phenyl and p-tolyl groups likely contributing to the overall aromaticity of the molecule. The presence of the thioacetate group could introduce some steric hindrance, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, as well as the phenyl and p-tolyl groups. The thioacetate group could also play a role in the compound’s reactivity, potentially acting as a leaving group in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring and the aromatic phenyl and p-tolyl groups could contribute to the compound’s stability, while the thioacetate group could affect its polarity and solubility .Scientific Research Applications
Crystal Structure and Synthesis Techniques
The crystal structure of related compounds, such as ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined through X-ray methods, showcasing non-planar molecular arrangements stabilized by intra- and intermolecular hydrogen bonds. This kind of structural analysis underpins the foundation for understanding molecular interactions and designing compounds with desired physical and chemical properties (DyaveGowda et al., 2002).
Catalysis and Hydrolysis
Research into the catalysis of ester hydrolysis by bases, including imidazole, provides insights into mechanisms that could be leveraged in synthesizing or modifying compounds like ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate. The study shows how imidazole catalyzes the hydrolysis of esters, hinting at potential synthetic pathways or applications in catalysis (Bender & Turnquest, 1957).
Chemical Transformations and Synthesis
The exploration of imidazo[2,1-b]thiazole derivatives and their chemical transformations offers valuable perspectives on the synthetic utility of similar structures. For example, the study of ethyl (6-phenyl-5,6-dihydroimidazo[2,1-b]thiazol-3-yl) acetate and its derivatives underlines the potential for chemical modifications leading to new compounds with varied properties, which could be applicable to this compound (Robert & Panouse, 1982).
Potential Pharmacological Applications
Studies on compounds with similar structural features, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, highlight their potential as enzyme inhibitors. This suggests a research pathway for investigating this compound in pharmacological contexts, particularly as part of efforts to discover new therapeutic agents (Shukla et al., 2012).
Antimicrobial and Antioxidant Properties
The synthesis and biological activity study of novel compounds derived from similar structures indicate potential antimicrobial and antioxidant applications. For instance, the preparation and evaluation of novel 1,3,4-oxadiazole compounds derived from 1H-imidazole underline the broad scope for developing compounds with significant biological activities (Al-badrany et al., 2019).
Mechanism of Action
Target of Action
Compounds with an imidazole ring, like “ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate”, are often involved in various biological activities . They can interact with different enzymes and receptors in the body, but the specific targets would depend on the exact structure and properties of the compound.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Generally, compounds with an imidazole ring can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. Imidazole compounds can be involved in a wide range of biochemical pathways, from signal transduction to metabolism .
properties
IUPAC Name |
ethyl 2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-3-24-19(23)14-25-20-21-13-18(16-7-5-4-6-8-16)22(20)17-11-9-15(2)10-12-17/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWZJDLIZBGYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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